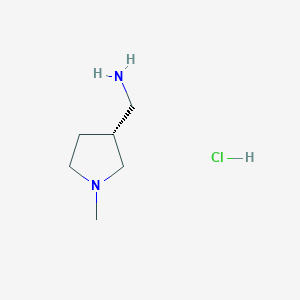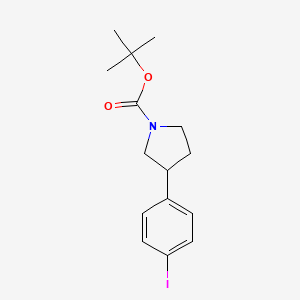
1-Boc-3-(4-iodophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-iodophenyl)pyrrolidine is a chemical compound with the molecular formula C15H20INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group and an iodophenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
1-Boc-3-(4-iodophenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(4-iodophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired Boc-protected product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Boc-3-(4-iodophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include palladium catalysts and bases.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form pyrrolidones or reduction to form more saturated derivatives. Reagents such as hydrogen peroxide or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolidine derivatives, while deprotection yields the corresponding free amine.
Applications De Recherche Scientifique
1-Boc-3-(4-iodophenyl)pyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s structural features make it a valuable building block for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It can be used as a probe or ligand in studies of enzyme activity and receptor binding.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Boc-3-(4-iodophenyl)pyrrolidine exerts its effects depends on the specific context in which it is used. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s solubility and stability, affecting its overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-iodophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-bromophenyl)pyrrolidine: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
1-Boc-3-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom, which can influence the compound’s electronic properties and reactivity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Features a fluorine atom, which can enhance the compound’s metabolic stability and binding affinity to certain targets.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific types of chemical reactions and influence the compound’s overall reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H20INO2 |
|---|---|
Poids moléculaire |
373.23 g/mol |
Nom IUPAC |
tert-butyl 3-(4-iodophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20INO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 |
Clé InChI |
GWKPVENAQZFUPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
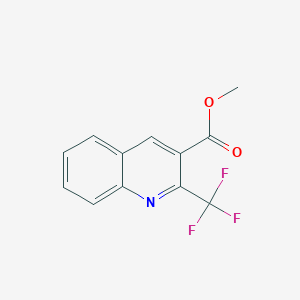
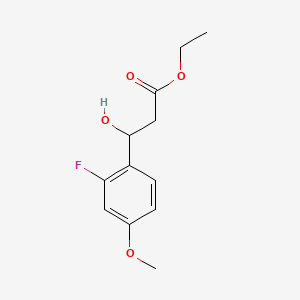
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
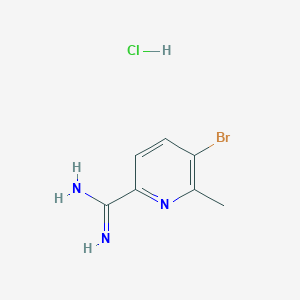

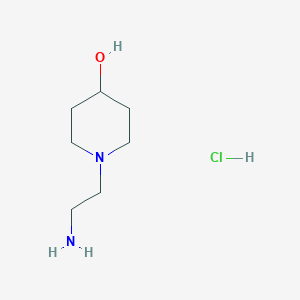
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
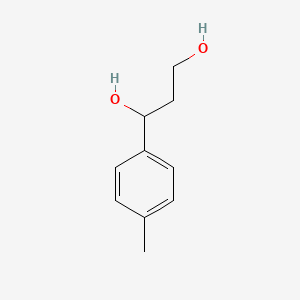
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
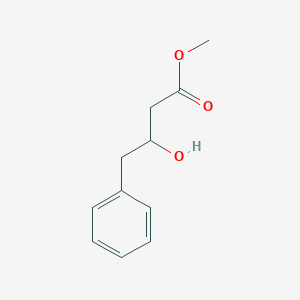
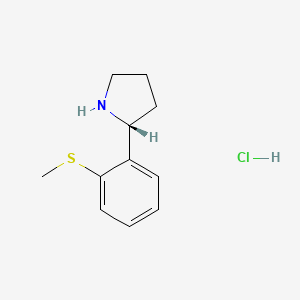
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
